molecular formula C22H26O11 B1669338 Curculigoside CAS No. 85643-19-2

Curculigoside

Cat. No.: B1669338
CAS No.: 85643-19-2
M. Wt: 466.4 g/mol
InChI Key: SJJRKHVKAXVFJQ-QKYBYQKWSA-N
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Description

Curculigoside A is a phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Mechanism of Action

Target of Action

Curculigoside, a prominent bioactive constituent of Curculigo, has been found to interact with several targets. The primary targets include EGFR, MAP2K1, MMP2, FGFR1, and MCL1 . These targets play crucial roles in various biological pathways, contributing to the compound’s diverse pharmacological effects.

Mode of Action

This compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes. For instance, it can upregulate SIRT1 expression , downregulate P300 expression , and enhance Trim72 expression to facilitate P300 ubiquitination and degradation . This modulation of protein expression and activity is a key aspect of this compound’s mode of action.

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the SIRT1-P300 signaling pathway , which plays a significant role in cellular senescence . Additionally, it influences the JAK/STAT/NF-κB signaling pathway , which is involved in immune response and inflammation . By modulating these pathways, this compound can exert its antioxidant, anti-osteoporotic, antidepressant, and neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound exhibits rapid oral absorption, high elimination, and low absolute bioavailability . The values of absolute bioavailability were found to be 0.38%, 0.22%, and 0.27% for oral doses of 100, 200, and 400mg/kg, respectively . These properties significantly impact the bioavailability of this compound and its therapeutic potential.

Result of Action

The interaction of this compound with its targets and its influence on biochemical pathways lead to various molecular and cellular effects. For instance, it has been found to attenuate endoplasmic reticulum stress-induced epithelial cell and fibroblast senescence . It also exhibits lipid-lowering effects , and can prevent bone loss, improve osteogenesis, and inhibit osteoclastogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s transport properties can be strongly influenced by temperature . Additionally, the plant species and geographical location from which this compound is derived can also impact its pharmacological properties

Biochemical Analysis

Biochemical Properties

Curculigoside interacts with various biomolecules in biochemical reactions. It has been reported to have neuroprotective and antiosteoporotic properties . The compound plays a significant role in these biochemical reactions, interacting with enzymes and proteins to exert its effects .

Cellular Effects

This compound has been reported to have various effects on different types of cells. For instance, it has been shown to protect osteoblasts against dexamethasone-induced cell injury . It also has antiarthritic efficacy, reducing arthritis severity and paw swelling in rats . Furthermore, this compound can significantly affect the contents of total cholesterol, triglycerides, high-density lipoprotein cholesterol, and low-density lipoprotein cholesterol in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been reported to upregulate SIRT1 expression, downregulate P300 expression, enhance Trim72 expression to facilitate P300 ubiquitination and degradation, reduce the acetylation levels of antioxidant enzymes, and upregulate their expression levels . These actions collectively inhibit endoplasmic reticulum stress and alleviate senescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, after 4 weeks of administration, this compound was found to improve behavior, hippocampal neurogenesis, and hippocampal mitochondrial oxidative phosphorylation in rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on rats, this compound was administered at doses of 50 mg/kg, and it was found to inhibit paw swelling and arthritis scores in type II collagen-induced arthritic rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. The main metabolic pathways of this compound involve dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transfer of this compound from the apical to the basolateral side is strongly influenced by temperature . P-glycoprotein, breast cancer resistance protein, and efflux transporters are crucial components of the human intestinal cell line Caco-2 .

Subcellular Localization

It is known that this compound can significantly enhance learning performance and ameliorate bone loss in APP/PS1 mutated transgenic mice, suggesting that it may have effects at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Curculigoside A can be synthesized through a series of chemical reactions involving the glycosylation of phenolic compounds. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound A involves the extraction of the compound from the rhizomes of Curculigo orchioides. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound A .

Chemical Reactions Analysis

Types of Reactions

Curculigoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Comparison with Similar Compounds

Curculigoside A is unique compared to other similar compounds due to its specific glycosylation pattern and phenolic structure. Similar compounds include:

This compound A stands out due to its broad range of pharmacological activities and its potential therapeutic applications in various diseases.

Properties

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRKHVKAXVFJQ-QKYBYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234896
Record name Curculigoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85643-19-2
Record name Curculigoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85643-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curculigoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CURCULIGOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of curculigoside?

A1: this compound has the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structural features, such as the presence of phenolic rings, glycosidic linkages, and other functional groups. []

Q3: How does this compound interact with biological targets to exert its effects?

A3: this compound demonstrates its effects through interactions with various molecular targets. It has been shown to enhance the expression of osteogenic differentiation-related proteins, including type I collagen, integrin β1, Osterix, and osteocalcin, thereby promoting osteoblast differentiation and bone formation. [] Additionally, this compound has been found to inhibit the nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome pathway, which plays a crucial role in inflammation. [, ] Furthermore, studies suggest this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, contributing to its protective effects against oxidative stress. [, ]

Q4: What are the downstream effects of this compound's interaction with the Nrf2 pathway?

A4: Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby enhancing the cellular defense against oxidative damage. [, ] This activation has been linked to the protective effects of this compound in models of hepatic ischemia-reperfusion injury, where it mitigates oxidative stress, inflammation, and apoptosis. []

Q5: Does this compound impact cell signaling pathways?

A5: Yes, research suggests this compound can modulate several signaling pathways. For instance, it has been shown to suppress the RANK/RANKL/OPG signaling pathway, crucial in regulating bone resorption by osteoclasts. [] Additionally, this compound has demonstrated regulatory effects on the JAK/STAT/NF-κB signaling pathway, which is heavily implicated in inflammatory responses. []

Q6: How does this compound influence osteoclast activity?

A6: this compound has been shown to inhibit osteoclast formation and activity. Studies indicate it can suppress the differentiation of bone marrow stromal cells into osteoclasts, reduce the activity of tartrate-resistant acid phosphatase (TRAP, a marker of osteoclast activity), and decrease the area of bone resorption pits formed by osteoclasts. [, ] These effects contribute to its potential as a therapeutic agent for bone-related disorders like osteoporosis.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: Studies indicate that this compound exhibits rapid oral absorption but low absolute bioavailability. This low bioavailability is likely attributed to factors like efflux by P-glycoprotein (P-gp) in the intestine and a high intrinsic clearance rate in the liver. [, ] Research has identified several metabolites of this compound in rats, suggesting it undergoes extensive metabolism via pathways including dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. []

Q8: What in vitro models have been used to study the effects of this compound?

A8: A variety of in vitro models have been employed to investigate the biological activities of this compound. These include:

  • Osteoblastic MC3T3-E1 cells: Used to study the effects of this compound on osteoblast differentiation, mineralization, and response to stimuli like titanium particles. [, ]
  • Rat osteoclastic bone marrow stromal cells (BMSCs): Employed to investigate the impact of this compound on osteoclast formation, activity, and response to stimuli like titanium particles. []
  • Human amniotic fluid-derived stem cells (hAFSCs): Utilized to assess the effects of this compound on osteogenic differentiation and the balance between bone formation and resorption. []
  • Cardiomyocytes: Used to investigate the protective effects of this compound against oxidative injury induced by hydrogen peroxide (H2O2). []
  • Rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells: Employed to evaluate the anti-proliferative effects of this compound and its impact on inflammatory signaling pathways. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Several animal models have been employed to assess the therapeutic potential of this compound, including:

  • Ovariectomized rats: Used to study the effects of this compound on bone loss and osteoporotic changes. [, ]
  • Dexamethasone-induced osteoporosis mice: Employed to investigate the protective effects of this compound against bone loss induced by glucocorticoid treatment. []
  • Titanium particle-induced osteolysis models: Used to assess the ability of this compound to attenuate bone loss and inflammation triggered by wear particles, mimicking periprosthetic osteolysis. []
  • Destabilization of the medial meniscus (DMM) mouse model: Employed to investigate the therapeutic effects of this compound on osteoarthritis development and cartilage degradation. [, ]
  • Rat model of arthritis induced with type II collagen (CIA rats): Used to evaluate the anti-arthritic effects of this compound, particularly its impact on paw swelling, inflammatory markers, and immune responses. []
  • Hepatic ischemia-reperfusion injury (IRI) rat model: Employed to investigate the protective effects of this compound against liver injury induced by ischemia and subsequent reperfusion. []
  • Aged rats: Utilized to assess the ability of this compound to improve learning and memory deficits associated with aging. []
  • APP/PS1 mutated transgenic mice: Employed to investigate the effects of this compound on memory impairment and bone loss associated with Alzheimer's disease (AD). []

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